molecular formula C14H15ClN2O B7764687 3-Amino-N-benzylbenzamide hydrochloride

3-Amino-N-benzylbenzamide hydrochloride

Cat. No.: B7764687
M. Wt: 262.73 g/mol
InChI Key: UDIMVSFNFQXQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-benzylbenzamide hydrochloride is a chemical compound with the molecular formula C14H15ClN2O and a molecular weight of 262.73 g/mol. It is a useful research chemical, often employed in various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-benzylbenzamide hydrochloride typically involves the reaction of benzylamine with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-benzylbenzamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon and hydrogen gas are typically used.

    Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-Amino-N-benzylbenzamide hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-benzylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-methylbenzamide
  • 3-Amino-N-phenylbenzamide
  • 3-Amino-N-ethylbenzamide

Uniqueness

3-Amino-N-benzylbenzamide hydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-amino-N-benzylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11;/h1-9H,10,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIMVSFNFQXQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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